An In-depth Technical Guide to 2-Bromo-3-fluoroaniline and its Hydrochloride Salt
An In-depth Technical Guide to 2-Bromo-3-fluoroaniline and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-bromo-3-fluoroaniline and its hydrochloride salt, crucial intermediates in modern pharmaceutical synthesis. As a senior application scientist, the following sections will delve into the core chemical and physical properties, safety and handling, synthesis protocols, and key applications, grounded in established scientific literature and best practices.
Core Compound Identification and Properties
2-Bromo-3-fluoroaniline is a substituted aniline that serves as a versatile building block in medicinal chemistry. Its unique substitution pattern—a bromine atom ortho to the amino group and a fluorine atom meta to it—offers distinct reactivity and allows for the construction of complex molecular architectures.
Molecular Structure and Properties
The fundamental properties of 2-bromo-3-fluoroaniline are summarized in the table below. The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid, a common strategy to improve the solubility and handling of amine compounds.
| Property | 2-Bromo-3-fluoroaniline (Free Base) | 2-Bromo-3-fluoroaniline Hydrochloride |
| Molecular Formula | C₆H₅BrFN[1] | C₆H₅BrFN·HCl (C₆H₆BrClFN) |
| Molecular Weight | 190.01 g/mol [1] | 226.47 g/mol |
| CAS Number | 111721-75-6[1][2] | Not consistently reported; requires specific batch verification. |
| Appearance | Off-white to light yellow crystalline solid or liquid[1] | Expected to be a crystalline solid |
| Melting Point | 32-34 °C[1] | Expected to be significantly higher than the free base |
| Boiling Point | 229.8 °C at 760 mmHg[1] | Not applicable (decomposes) |
| Solubility | Slightly soluble in water[3]; soluble in organic solvents like methanol and ethyl acetate. | Expected to have higher solubility in water and polar protic solvents. |
| InChI Key | XZRSXRUYZXBTGD-UHFFFAOYSA-N | Not applicable |
| Canonical SMILES | C1=CC(=C(C(=C1)F)Br)N[2] | C1=CC(=C(C(=C1)F)Br)N.Cl |
The Role in Pharmaceutical and Chemical Synthesis
The strategic placement of the bromine and fluorine atoms on the aniline ring makes this molecule a valuable precursor in drug discovery.[1] The fluorine atom can modulate the electronic properties and metabolic stability of a target molecule, which are critical considerations in drug design.[4] The bromine atom provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity.
This intermediate is utilized in the synthesis of a diverse range of therapeutic agents, including kinase inhibitors for oncology and neurodegenerative diseases, and modulators of ATP-binding cassette transporters.[1][5] Its application extends to the synthesis of functionalized indoles and other heterocyclic systems.[1]
Safety, Handling, and Storage
Proper handling of 2-bromo-3-fluoroaniline and its hydrochloride salt is crucial due to their potential hazards. The available safety data primarily pertains to the free base.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
GHS Pictogram:
Handling and Storage Recommendations
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
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Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store in an inert atmosphere and keep in a dark place.[1] The compound is incompatible with strong oxidizing agents.[3]
Experimental Protocols: Synthesis and Characterization
The synthesis of 2-bromo-3-fluoroaniline typically involves the reduction of the corresponding nitrobenzene derivative. The resulting free base can then be converted to its hydrochloride salt.
Synthesis of 2-Bromo-3-fluoroaniline (Free Base)
This protocol is based on the reduction of 2-bromo-1-fluoro-3-nitrobenzene using a nickel(II) chloride and sodium borohydride system.[6]
Materials:
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2-bromo-1-fluoro-3-nitrobenzene
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Methanol (MeOH)
-
Nickel(II) chloride (NiCl₂)
-
Sodium borohydride (NaBH₄)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-bromo-1-fluoro-3-nitrobenzene (1.0 g, 4.54 mmol) in methanol (50 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Sequentially add nickel(II) chloride (2.2 g, 9.08 mmol) and sodium borohydride (0.50 g, 13.2 mmol) to the stirred solution.
-
Continue stirring the reaction mixture at 0 °C for 5 minutes after the addition is complete.
-
Quench the reaction by the slow addition of water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to yield 2-bromo-3-fluoroaniline.
Caption: Synthetic workflow for the reduction of 2-bromo-1-fluoro-3-nitrobenzene.
Preparation of 2-Bromo-3-fluoroaniline Hydrochloride
This is a standard procedure for the formation of a hydrochloride salt from an aniline derivative.
Materials:
-
2-Bromo-3-fluoroaniline
-
Diethyl ether (or other suitable non-polar solvent)
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether)
Procedure:
-
Dissolve the synthesized 2-bromo-3-fluoroaniline in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise with stirring.
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A precipitate of 2-bromo-3-fluoroaniline hydrochloride will form.
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Continue addition until no further precipitation is observed.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the product under vacuum.
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2-Bromo-3-fluoroaniline (CAS NO:111721-75-6) | 2-Bromo-3-fluoroaniline Manufacturer and Suppliers | Scimplify [scimplify.com]
- 3. 2-Bromo-3-fluoroaniline, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. nbinno.com [nbinno.com]
- 6. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
